![molecular formula C17H26ClNO B14169911 4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine CAS No. 89062-14-6](/img/structure/B14169911.png)
4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine is a synthetic organic compound that features a unique chemical structure. This compound is characterized by the presence of a chloro-substituted indene moiety linked to a diethylbutanamine chain via an ether linkage. The compound’s distinct structure imparts it with specific chemical and biological properties, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors, often involving Friedel-Crafts alkylation or acylation reactions.
Chlorination: The indene intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Ether Formation: The chloro-substituted indene is reacted with an appropriate alcohol under basic conditions to form the ether linkage.
Amine Introduction:
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, resulting in the formation of new derivatives.
Hydrolysis: Under acidic or basic conditions, the ether linkage can be hydrolyzed to yield the corresponding alcohol and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and selectivity.
Aplicaciones Científicas De Investigación
4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels, depending on its structure and functional groups. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine can be compared with similar compounds such as:
Indene Derivatives: Compounds with similar indene moieties but different substituents or functional groups.
Chloro-Substituted Amines: Compounds with similar chloro and amine functionalities but different core structures.
Ether-Linked Compounds: Molecules with similar ether linkages but different aromatic or aliphatic groups.
The uniqueness of this compound lies in its specific combination of structural features, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
89062-14-6 |
|---|---|
Fórmula molecular |
C17H26ClNO |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
4-[(2-chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine |
InChI |
InChI=1S/C17H26ClNO/c1-3-19(4-2)11-7-8-12-20-17-15-10-6-5-9-14(15)13-16(17)18/h5-6,9-10,16-17H,3-4,7-8,11-13H2,1-2H3 |
Clave InChI |
ZQQGUFVQPPZXKR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCOC1C(CC2=CC=CC=C12)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)
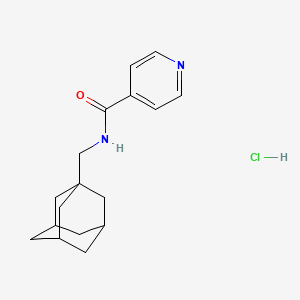
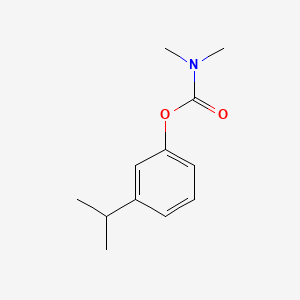
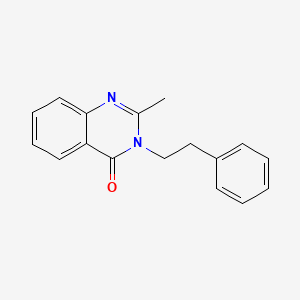
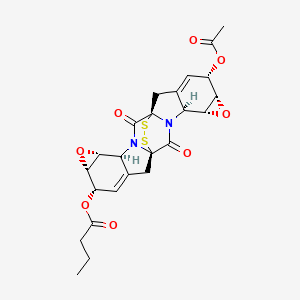

![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)

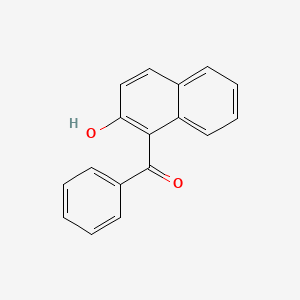

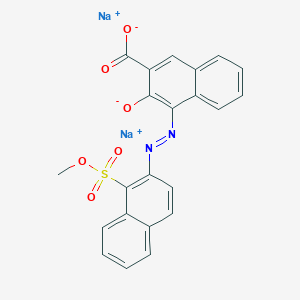
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)

